molecular formula C25H29ClN4O3S B11214862 N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11214862
M. Wt: 501.0 g/mol
InChI Key: RKRDUTSETXJLSS-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinazolinone derivatives , which exhibit diverse biological activities. Quinazolinones are heterocyclic compounds containing a quinazoline ring fused with a carbonyl group. They have attracted attention due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

Industrial Production::
  • Information on industrial-scale production methods for this specific compound is limited. research and development efforts may explore scalable synthetic routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups, affecting its biological activity.

    Substitution: Substitution reactions at different positions on the quinazolinone ring can yield diverse derivatives.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in suitable solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products::
  • The specific products depend on the reaction conditions and substituents present. Isolation and characterization are essential to identify major products.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate for cancer treatment, microbial infections, or other disorders.

    Biological Studies: Explore its effects on cellular pathways, protein targets, and gene expression.

    Industry: Evaluate its use in materials science, catalysis, or other industrial applications.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements compared to other quinazolinone derivatives.

    Similar Compounds: Explore related compounds, such as other quinazolinones or structurally analogous molecules.

Properties

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H29ClN4O3S/c26-19-6-4-5-18(15-19)17-27-23(31)7-2-1-3-10-30-24(32)21-16-20(29-11-13-33-14-12-29)8-9-22(21)28-25(30)34/h4-6,8-9,15-16H,1-3,7,10-14,17H2,(H,27,31)(H,28,34)

InChI Key

RKRDUTSETXJLSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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